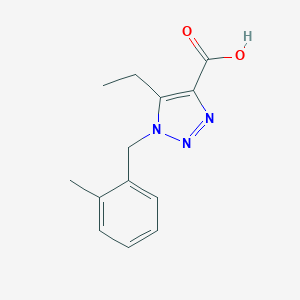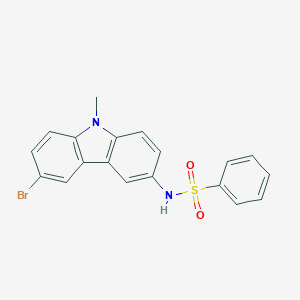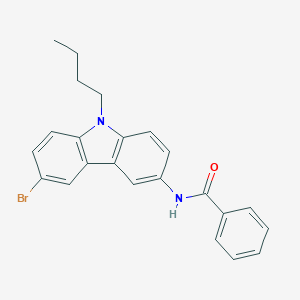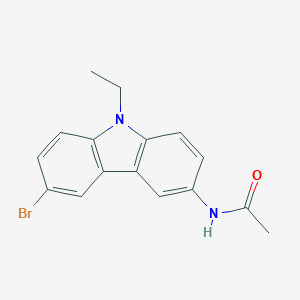![molecular formula C20H26N2O4S B279036 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to investigate the role of the noradrenergic system in various physiological and pathological conditions.
Mecanismo De Acción
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine selectively targets noradrenergic neurons in the brain and causes their degeneration. It does this by entering the neurons and causing oxidative stress, leading to the formation of free radicals and ultimately cell death. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has a high affinity for the noradrenergic transporter, which is responsible for the reuptake of norepinephrine, leading to its accumulation in the neurons and subsequent degeneration.
Biochemical and physiological effects:
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine-induced noradrenergic denervation has been shown to have a wide range of effects on behavior and physiology. It has been shown to impair learning and memory, increase anxiety and depression-like behavior, and alter circadian rhythms. Noradrenergic denervation has also been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several advantages for laboratory experiments. It is a highly selective neurotoxin that targets noradrenergic neurons, allowing for the investigation of the specific role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to administer and has a long-lasting effect, allowing for the study of long-term changes in behavior and physiology. However, 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several limitations, including its potential to cause non-specific effects and its toxicity at high doses.
Direcciones Futuras
There are several future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine. One area of interest is the role of the noradrenergic system in drug addiction and withdrawal. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to attenuate the behavioral and neurochemical effects of drugs of abuse, suggesting a potential therapeutic application. Another area of interest is the role of the noradrenergic system in aging and age-related cognitive decline. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to accelerate age-related cognitive decline, suggesting a potential target for therapeutic intervention. Finally, the development of more selective noradrenergic neurotoxins could allow for a more precise investigation of the role of the noradrenergic system in various physiological and pathological conditions.
Métodos De Síntesis
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylphenylpiperazine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been extensively used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been used to study the effects of noradrenergic denervation on behavior, cognition, and neurodegeneration. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has also been used to investigate the role of the noradrenergic system in stress, anxiety, depression, and drug addiction.
Propiedades
Nombre del producto |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine |
|---|---|
Fórmula molecular |
C20H26N2O4S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-11-16(2)13-17(12-15)21-7-9-22(10-8-21)27(23,24)18-5-6-19(25-3)20(14-18)26-4/h5-6,11-14H,7-10H2,1-4H3 |
Clave InChI |
UABDRNKGJBRUSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)

![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)




![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)